2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(phenethylthio)-1,3,4-oxadiazole
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Overview
Description
2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(phenethylthio)-1,3,4-oxadiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of azepane, sulfonyl, phenyl, phenethylthio, and oxadiazole groups, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(phenethylthio)-1,3,4-oxadiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of azepane with sulfonyl chloride to form the azepan-1-ylsulfonyl intermediate. This intermediate is then reacted with a phenyl derivative to introduce the phenyl group. The final step involves the cyclization of the intermediate with phenethylthio and oxadiazole precursors under controlled conditions, such as specific temperatures and catalysts, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(phenethylthio)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group.
Substitution: The phenyl and oxadiazole rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or oxadiazole rings.
Scientific Research Applications
2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(phenethylthio)-1,3,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(phenethylthio)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-[4-(Azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-amine: This compound shares the azepan-1-ylsulfonyl and phenyl groups but has a thiazole ring instead of an oxadiazole ring.
1-[4-(Azepan-1-ylsulfonyl)phenyl]ethanone: This compound also contains the azepan-1-ylsulfonyl and phenyl groups but lacks the oxadiazole and phenethylthio groups.
Uniqueness
2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(phenethylthio)-1,3,4-oxadiazole is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-[4-(azepan-1-ylsulfonyl)phenyl]-5-(2-phenylethylsulfanyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c26-30(27,25-15-6-1-2-7-16-25)20-12-10-19(11-13-20)21-23-24-22(28-21)29-17-14-18-8-4-3-5-9-18/h3-5,8-13H,1-2,6-7,14-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXXHWPDAWTGSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NN=C(O3)SCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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